molecular formula C31H29F7N2O4 B15137488 RXFP1 receptor agonist-1

RXFP1 receptor agonist-1

Katalognummer: B15137488
Molekulargewicht: 626.6 g/mol
InChI-Schlüssel: IUWHVVBHXOBNHO-MSFFLRKXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RXFP1 receptor agonist-1 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor involved in various physiological processes, including reproductive and cardiovascular functions. This compound mimics the effects of the natural hormone relaxin-2, which is known for its role in pregnancy and its therapeutic potential in treating heart failure and fibrotic diseases .

Vorbereitungsmethoden

The synthesis of RXFP1 receptor agonist-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

RXFP1 receptor agonist-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert certain functional groups to more active forms.

    Substitution: Substitution reactions can introduce new functional groups that enhance the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Wissenschaftliche Forschungsanwendungen

RXFP1 receptor agonist-1 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of RXFP1 receptor agonist-1 involves binding to the RXFP1 receptor, which is a multi-domain G protein-coupled receptor. Upon binding, the agonist activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase pathway and the nitric oxide signaling pathway, which mediate the compound’s vasodilatory, anti-fibrotic, and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

RXFP1 receptor agonist-1 is unique compared to other similar compounds due to its high selectivity and potency for RXFP1. Similar compounds include:

Eigenschaften

Molekularformel

C31H29F7N2O4

Molekulargewicht

626.6 g/mol

IUPAC-Name

3-[3-[[(2R,3S)-3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-7-(2,2,2-trifluoroethylidene)-2-bicyclo[2.2.1]heptanyl]carbamoyl]cyclohexyl]benzoic acid

InChI

InChI=1S/C31H29F7N2O4/c32-24-10-7-19(13-23(24)31(36,37)38)39-28(42)25-20-8-9-21(22(20)14-30(33,34)35)26(25)40-27(41)17-5-1-3-15(11-17)16-4-2-6-18(12-16)29(43)44/h2,4,6-7,10,12-15,17,20-21,25-26H,1,3,5,8-9,11H2,(H,39,42)(H,40,41)(H,43,44)/t15?,17?,20?,21?,25-,26+/m0/s1

InChI-Schlüssel

IUWHVVBHXOBNHO-MSFFLRKXSA-N

Isomerische SMILES

C1CC(CC(C1)C(=O)N[C@H]2[C@H](C3CCC2C3=CC(F)(F)F)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C5=CC(=CC=C5)C(=O)O

Kanonische SMILES

C1CC(CC(C1)C(=O)NC2C3CCC(C2C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)C3=CC(F)(F)F)C5=CC(=CC=C5)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.